molecular formula C18H27NO5 B1519315 Boc-D-Tyr(tBu)-OH CAS No. 507276-74-6

Boc-D-Tyr(tBu)-OH

Cat. No.: B1519315
CAS No.: 507276-74-6
M. Wt: 337.4 g/mol
InChI Key: ZEQLLMOXFVKKCN-CQSZACIVSA-N
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Description

“Boc-D-Tyr(tBu)-OH” is a compound with the molecular formula C18H27NO5 . It is also known as Nα-Boc-O-tert-butyl-D-tyrosine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 337.4 g/mol . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 337.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .

Scientific Research Applications

Cyclization Studies

  • Cyclization in Peptide Synthesis : Boc-D-Tyr(tBu)-OH was studied for its role in cyclization of peptides, particularly in the formation of model peptides like tetrapeptides and pentapeptides. Research indicated that specific coupling reagents, such as DPPA and NDPP, positively influenced the yield and purity of these peptides, highlighting the utility of this compound in facilitating effective peptide cyclization without racemization or cyclodimerization (Schmidt & Neubert, 2009).

Peptide Synthesis and Modifications

  • Synthesis of Bifunctional Peptides : The synthesis of bifunctional peptides with opioid agonist and substance P antagonist bioactivities utilized this compound. The study focused on overlapping pharmacophores to interact with opioid and NK1 receptors separately, demonstrating the compound's significance in the synthesis of peptides with enhanced analgesic effects and no opioid-induced tolerance (Yamamoto et al., 2008).
  • 18F-fluoroethylamidation of Peptides : this compound was used in the 18F-fluoroethylamidation of peptides for producing labeled hormone derivatives. This study showcases its application in the field of radiopharmaceuticals, contributing to the development of new diagnostic and therapeutic agents (Jelinski, Hamacher, & Coenen, 2002).

Peptide-Based Therapeutics

  • Radioimmunotherapy Applications : In a study aimed at improving radioimmunotherapy, this compound was used in the synthesis of radioiodinated monoclonal antibodies. The research focused on solving the problem of in vivo dehalogenation of iodine, indicating the potential of this compound in creating more stable and effective therapeutic agents (Sadri et al., 2009).
  • Chemo-Enzymatic Synthesis of Endomorphin-1 : The synthesis of Endomorphin-1, an effective analgesic, utilized this compound. The study emphasized the efficiency of combining enzymatic and chemical methods for peptide synthesis, which is crucial for producing therapeutic peptides with minimal side-chain protection and simple purification (Sun et al., 2011).

Safety and Hazards

A safety data sheet for “Boc-D-Tyr(tBu)-OH” is available, which would provide detailed information about its safety and hazards .

Mechanism of Action

Target of Action

Boc-D-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . As such, it is likely to interact with proteins and enzymes that recognize or metabolize tyrosine.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of tyrosine, it may be expected to have similar pharmacokinetic properties. The additional chemical groups present in this compound may alter these properties, affecting its bioavailability and pharmacokinetics .

Result of Action

As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely to be context-dependent and may vary depending on the specific targets of this compound.

Biochemical Analysis

Biochemical Properties

Boc-D-Tyr(tBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The protective groups on this compound prevent the amino and hydroxyl groups from reacting prematurely, ensuring the correct sequence of reactions. This compound is often used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the reactive groups until they are needed .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the synthesis of proteins by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions. This ensures that the synthesized peptides and proteins have the correct structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its protective groups. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the hydroxyl group of tyrosine. These protective groups are removed under specific conditions, allowing the amino and hydroxyl groups to participate in peptide bond formation. This controlled deprotection ensures that the synthesis proceeds in the correct order, preventing side reactions and ensuring the integrity of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are minimal, as the compound is typically used in short-term experiments and is removed after the synthesis is complete .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, including disruptions in cellular metabolism and function. It is important to carefully control the dosage to avoid these negative effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It also affects metabolic flux and metabolite levels by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These interactions ensure that the compound reaches the appropriate cellular compartments where it can participate in peptide synthesis. The protective groups on this compound also help in its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on peptide synthesis. The compound’s protective groups and targeting signals direct it to the appropriate compartments, ensuring that it participates in the correct biochemical reactions. Post-translational modifications may also play a role in its subcellular localization and activity

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLLMOXFVKKCN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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